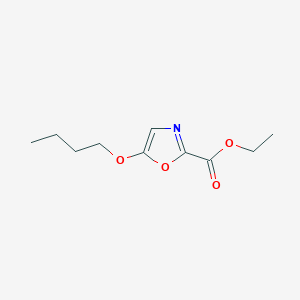
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate
Cat. No. B8613104
M. Wt: 213.23 g/mol
InChI Key: BPRXGINZABSLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07598264B2
Procedure details


A suspension of P2O5 (22 g, 155.6 mmol) in CH3CN (50 mL) under nitrogen was warmed to 50° C. and treated with butyl N-[ethoxy(oxo)acetyl]glycinate (6 g, 25.9 mmol) dissolved in 10 mL CH3CN. The mixture was heated to 65° C. for 1.5 hours, then cooled in an ice bath. Ice and brine were added to the reaction mixture, then EtOAc was added and the mixture transferred to a separatory funnel. CHCl3 was added to dissolve solids and the organic layer was isolated. The aqueous layer was washed repeatedly with CHCl3 and EtOAc, the organic layers were combined and dried with Na2SO4, then concentrated. The residue was chromatographed on silica eluting with a gradient of 0-30% EtOAc/Hexanes to give the product as a clear, colorless oil.






Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:15]([O:17][C:18](=[O:30])[C:19]([NH:21][CH2:22][C:23]([O:25][CH2:26][CH2:27][CH2:28][CH3:29])=[O:24])=O)[CH3:16].CCOC(C)=O.C(Cl)(Cl)Cl>CC#N.[Cl-].[Na+].O>[CH2:26]([O:25][C:23]1[O:24][C:19]([C:18]([O:17][CH2:15][CH3:16])=[O:30])=[N:21][CH:22]=1)[CH2:27][CH2:28][CH3:29] |f:5.6.7|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)NCC(=O)OCCCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Six
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 65° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture transferred to a separatory funnel
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed repeatedly with CHCl3 and EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica eluting with a gradient of 0-30% EtOAc/Hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product as a clear, colorless oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OC1=CN=C(O1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
